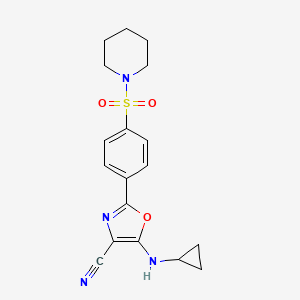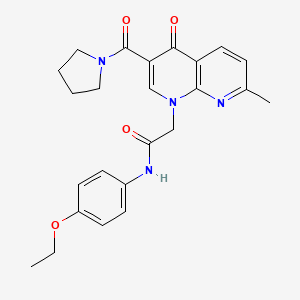
5-(Cyclopropylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopropylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
Oxazole Derivatives
Oxazoles, which are oxygen and nitrogen-containing heterocyclic compounds, have garnered attention due to their presence in various pharmacologically active molecules. These compounds are explored for designing and developing new therapeutic agents. Oxazole derivatives have been found to exhibit a wide spectrum of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory activities. The flexibility of the oxazole ring allows it to be a scaffold for targeting various molecular levels, making it an attractive candidate for the development of new therapeutic agents (Kaur et al., 2018).
Piperidine Derivatives
Compounds with piperidine structures, such as arylcycloalkylamines, have been investigated for their potential in improving the potency and selectivity of binding affinity at D2-like receptors. These compounds, including phenyl piperidines and piperazines, are exemplified in several antipsychotic agents. The review of prior studies suggests that arylalkyl substituents can significantly influence the selectivity and potency of these compounds at D2-like receptors, indicating their potential utility in therapeutic applications, particularly in the context of antipsychotic medications (Sikazwe et al., 2009).
Propiedades
IUPAC Name |
5-(cyclopropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c19-12-16-18(20-14-6-7-14)25-17(21-16)13-4-8-15(9-5-13)26(23,24)22-10-2-1-3-11-22/h4-5,8-9,14,20H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCFXVGLOCMPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2536954.png)
![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)
![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)


![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2536963.png)



![5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid](/img/structure/B2536972.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2536974.png)
![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2536975.png)